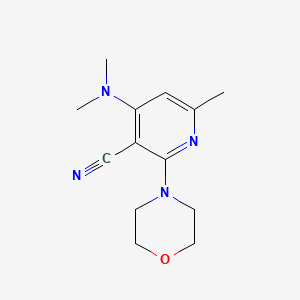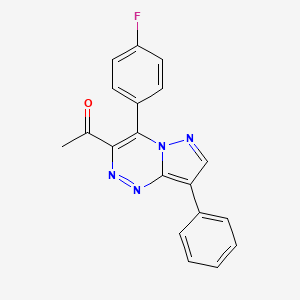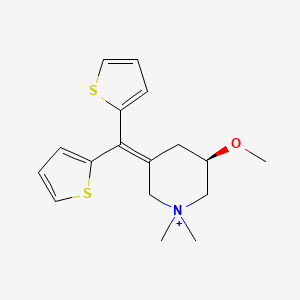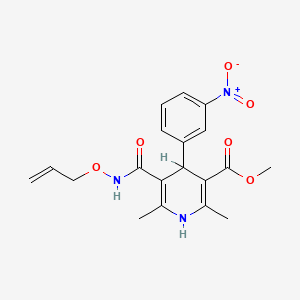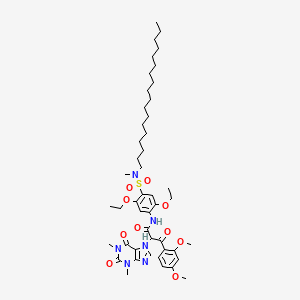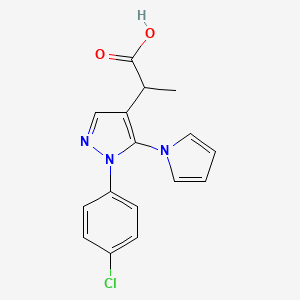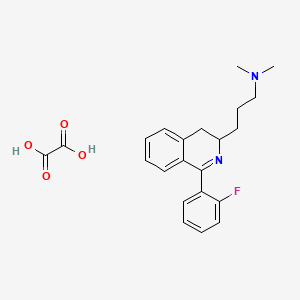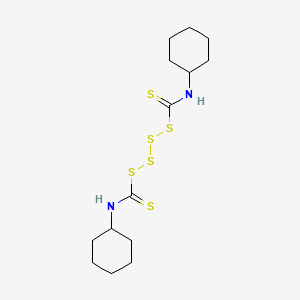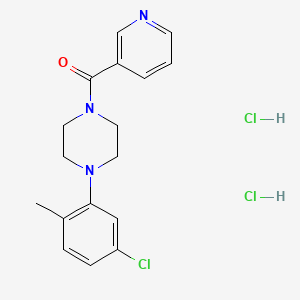
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a chlorinated methylphenyl group, and a pyridinylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the chlorinated methylphenyl and pyridinylcarbonyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Chlorinated Methylphenyl Group: This step involves the chlorination of a methylphenyl precursor, followed by its attachment to the piperazine ring through nucleophilic substitution reactions.
Attachment of Pyridinylcarbonyl Group: The final step involves the acylation of the piperazine derivative with a pyridinylcarbonyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methylphenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream processes.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Chlorinated phenyl derivatives: Compounds with chlorinated phenyl groups attached to various functional groups.
Pyridinylcarbonyl derivatives: Compounds with pyridinylcarbonyl groups attached to different core structures.
Uniqueness
Piperazine, 1-(5-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
124444-96-8 |
|---|---|
Fórmula molecular |
C17H20Cl3N3O |
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C17H18ClN3O.2ClH/c1-13-4-5-15(18)11-16(13)20-7-9-21(10-8-20)17(22)14-3-2-6-19-12-14;;/h2-6,11-12H,7-10H2,1H3;2*1H |
Clave InChI |
UUIIMQJKUKVJMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


